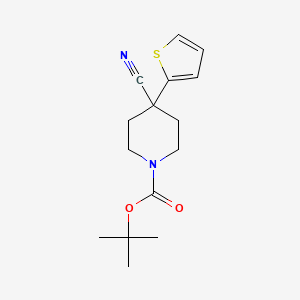
2-(Tributylstannyl)-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“2-(Tributylstannyl)-3-(trifluoromethyl)pyridine” is a compound with the CAS Number: 1204580-78-8 . It has a molecular weight of 436.15 . The compound is liquid in physical form and is stored at a temperature of 4°C . It is used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of “2-(Tributylstannyl)-3-(trifluoromethyl)pyridine” and its derivatives is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI Code for “2-(Tributylstannyl)-3-(trifluoromethyl)pyridine” is1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; . The compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . Chemical Reactions Analysis
The compound is used as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds . The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The compound is a liquid and is stored at a temperature of 4°C . It has a molecular weight of 436.15 . The compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Wissenschaftliche Forschungsanwendungen
Role in Organic Synthesis and Catalysis
The applications of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine in scientific research are primarily found in the fields of organic synthesis and catalysis. This compound, due to its unique structural and electronic properties, serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, pyridine-based compounds, including those structurally related to 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine, have been extensively explored for their role in the construction of biologically active molecules and materials with specific functionalities. Such compounds are instrumental in the development of novel catalysts that facilitate a variety of chemical transformations, including cross-coupling reactions, which are pivotal in the pharmaceutical and agrochemical sectors (Guan et al., 2016).
Environmental Implications and Remediation Efforts
Moreover, research into the environmental implications of related fluorinated compounds highlights the significance of understanding and mitigating the persistence and bioaccumulation of these substances. Studies on the microbial degradation of polyfluoroalkyl chemicals, which share some structural characteristics with 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine, emphasize the need for effective strategies to address the environmental fate of such compounds. The research underscores the complexity of biodegradation pathways and the challenges in removing these substances from the environment, thereby informing remediation efforts and the development of more sustainable chemical practices (Liu & Avendaño, 2013).
Contribution to Medicinal Chemistry
In the realm of medicinal chemistry, the structural motif of pyridine, as found in 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine, is central to the design of new pharmaceuticals. Pyridine derivatives exhibit a wide range of biological activities and are key components of drugs targeting various diseases. The exploration of pyridine-based heterocycles, including their synthesis and functionalization, continues to offer promising avenues for the discovery of novel therapeutics with improved efficacy and safety profiles (Alrooqi et al., 2022).
Wirkmechanismus
The presence of a fluorine atom and a carbon-containing pyridine in the structure of “2-(Tributylstannyl)-3-(trifluoromethyl)pyridine” and its derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . These properties contribute to its superior pest control properties when compared to traditional phenyl-containing insecticides .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tributyl-[3-(trifluoromethyl)pyridin-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFRTFAOBTHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656796 | |
| Record name | 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)-3-(trifluoromethyl)pyridine | |
CAS RN |
1204580-78-8 | |
| Record name | 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)









![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)